5-Hydroxy-3,3-dimethyloxolan-2-one
Overview
Description
. This compound is a lactone, a cyclic ester, and is characterized by a hydroxyl group attached to the third carbon of the oxolan ring. It is a white crystalline solid with a melting point of 88°C to 92°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3,3-dimethyloxolan-2-one typically involves the oxidation of 3,3-dimethyloxolan-2-one. One common method is the catalytic oxidation using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex lactones.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed:
Oxidation: Higher-order lactones.
Reduction: Corresponding alcohols.
Substitution: Various substituted lactones.
Scientific Research Applications
5-Hydroxy-3,3-dimethyloxolan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3-dimethyloxolan-2-one involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate enzyme activity and influence metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 3-Hydroxy-4,4-dimethyloxolan-2-one
- 2-(Hydroxymethyl)-1-methyl-3,4,5-piperidinetriol
- 3-Carboxy-2,3-dideoxy-pentaric acid
Comparison: 5-Hydroxy-3,3-dimethyloxolan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity due to the presence of the hydroxyl group on the oxolan ring, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-hydroxy-3,3-dimethyloxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-4(7)9-5(6)8/h4,7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAKDBREDRNPNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617430 | |
Record name | 5-Hydroxy-3,3-dimethyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19758-36-2 | |
Record name | 5-Hydroxy-3,3-dimethyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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